molecular formula C11H11NO B8746776 Chroman-3-yl-acetonitrile CAS No. 113771-49-6

Chroman-3-yl-acetonitrile

Cat. No. B8746776
CAS RN: 113771-49-6
M. Wt: 173.21 g/mol
InChI Key: FUJPHBGPWPWNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chroman-3-yl-acetonitrile is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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properties

CAS RN

113771-49-6

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-(3,4-dihydro-2H-chromen-3-yl)acetonitrile

InChI

InChI=1S/C11H11NO/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,9H,5,7-8H2

InChI Key

FUJPHBGPWPWNPW-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC=C21)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Compound 18B (1.25 g), NaCN (0.15 g) in 25 mL of DMF, were heated to 60° C. for 12 h. The solvent was removed, the reaction mixture was mixed with water (125 mL) and ether (125 mL). The ether layer was separated, washed with water, brine, dried (MgSO4), concentrated to afford compound 18C (0.67 g). mp 54-55.5° C.; MS: 174 (M+1)+. Preparation of 3-Cyanomethyl-chroman-6-sulfonyl chloride (Compound 18D)
Name
Compound 18B
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

12.53 g (192.5 mmol) of potassium cyanide are added at room temperature to a solution of 55.72 g (175 mmol) of 3-(p-toluenesulphonyloxymethyl)chroman (for manufacture see Example 1) in 300 ml of dimethyl sulphoxide and the whole is heated to 60° while stirring. After 3 hours, ice-water is added to the reaction mixture, the whole is extracted with diethyl ether and washed thoroughly with water. The combined organic phases are dried over sodium sulphate and concentrated by evaporation in vacuo. 26.75 g (88.3%) of 3-cyanomethylchroman are obtained in the form of a pale yellow oil which crystallises from diethyl ether/pentane. The crystals melt at 63°.
Quantity
12.53 g
Type
reactant
Reaction Step One
Name
3-(p-toluenesulphonyloxymethyl)chroman
Quantity
55.72 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88.3%

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